molecular formula C8H9ClO3S B1453719 3-Ethoxybenzene-1-sulfonyl chloride CAS No. 69129-60-8

3-Ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1453719
CAS No.: 69129-60-8
M. Wt: 220.67 g/mol
InChI Key: KRAMAYNJUAGJIC-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.68 g/mol . It is a derivative of benzenesulfonyl chloride, where an ethoxy group is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

3-Ethoxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H10O4S+SOCl2C8H9ClO3S+SO2+HCl\text{C8H10O4S} + \text{SOCl2} \rightarrow \text{C8H9ClO3S} + \text{SO2} + \text{HCl} C8H10O4S+SOCl2→C8H9ClO3S+SO2+HCl

In industrial settings, the compound can also be produced by the chlorosulfonation of 3-ethoxybenzene using chlorosulfonic acid (HSO3Cl) followed by purification through distillation .

Chemical Reactions Analysis

3-Ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxybenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-ethoxybenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific nucleophile used in the substitution reactions .

Scientific Research Applications

3-Ethoxybenzene-1-sulfonyl chloride is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 3-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

3-Ethoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as benzenesulfonyl chloride and p-toluenesulfonyl chloride. While all these compounds share similar reactivity due to the sulfonyl chloride group, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. Similar compounds include:

Properties

IUPAC Name

3-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMAYNJUAGJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69129-60-8
Record name 3-ethoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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